1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a cyclopentyloxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic sites on proteins or enzymes. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
- 1-(Cyclopentyloxy)-3-nitrobenzene
- 1-(Cyclopentyloxy)-5-(trifluoromethoxy)benzene
- 3-nitro-5-(trifluoromethoxy)benzene
Uniqueness: 1-(Cyclopentyloxy)-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopentyloxy-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)20-11-6-8(16(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEJVMZBNAMMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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